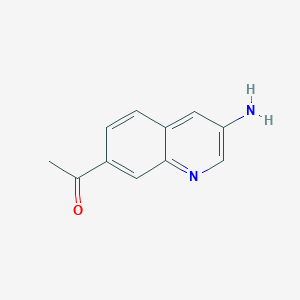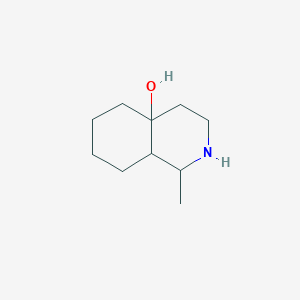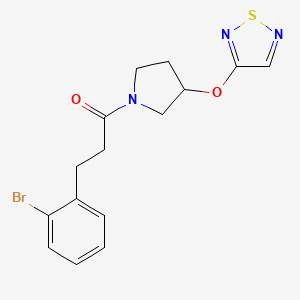
1-(3-Aminoquinolin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is also known by its English alias MFCD30183578 . This compound is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as 1-(3-Aminoquinolin-7-yl)ethanone, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(3-Aminoquinolin-7-yl)ethanone can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .Chemical Reactions Analysis
Quinoline, the core structure of 1-(3-Aminoquinolin-7-yl)ethanone, participates in both electrophilic and nucleophilic substitution reactions . The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, is one of the methods used to synthesize quinoline derivatives .Physical And Chemical Properties Analysis
1-(3-Aminoquinolin-7-yl)ethanone is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The molecular weight of this compound is 186.21 .Aplicaciones Científicas De Investigación
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included derivatives of 1-(3-aminoquinolin-7-yl)ethanone. These derivatives exhibited notable antioxidant, antifungal, and antibacterial properties. One compound demonstrated significant free radical scavenging activity, while others showed considerable antifungal and antibacterial activities against various strains (Kumar & Vijayakumar, 2017).
Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
A practical synthetic route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through the cyclization of 2-aminophenyl-ethanone, showcasing the versatility of 1-(3-aminoquinolin-7-yl)ethanone in synthetic chemistry (Wenpeng et al., 2014).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives were synthesized from 1-(3-aminoquinolin-7-yl)ethanone and evaluated for their in vitro antituberculosis and cytotoxicity. Some derivatives were found to be highly active against Mycobacterium tuberculosis with minimal cytotoxic effects (Chitra et al., 2011).
Cytotoxic Activity and Fluorescence Properties
The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from 1-(3-aminoquinolin-7-yl)ethanone was studied, focusing on their cytotoxic activities against various cancer cell lines and their fluorescence properties. This research contributes to the development of potential anticancer agents (Kadrić et al., 2014).
Antifungal Activity of Metal Complexes
Metal complexes of ligands derived from 1-(3-aminoquinolin-7-yl)ethanone showed significant antifungal activity. This study highlights the potential of using these complexes in antifungal applications (Raj & Patel, 2015).
Synthesis and Evaluation of 4-Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives were synthesized using 1-(3-aminoquinolin-7-yl)ethanone, demonstrating notable cytotoxic effects on human breast tumor cell lines. These findings are crucial for the development of new anticancer drugs (Zhang et al., 2007).
VEGFR-II Inhibitors for Cancer Management
Novel 7-Chloro-4-(piperazin-1-yl)quinoline derivatives synthesized from 1-(3-aminoquinolin-7-yl)ethanone showed promising results as VEGFR-II inhibitors, a key target in cancer management. This research offers insights into new therapeutic strategies for cancer treatment (Aboul-Enein et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety information for 1-(3-Aminoquinolin-7-yl)ethanone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
1-(3-aminoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFVQZQJSYAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-7-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)






![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
